molecular formula C20H28O3 B051229 15d-Prostaglandin A2

15d-Prostaglandin A2

Número de catálogo: B051229
Peso molecular: 316.4 g/mol
Clave InChI: BHHHGDAJJMEHST-NBIYZLHXSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

15-Deoxy-Δ¹²,¹⁴-Prostaglandin J₂ (15d-PGJ₂) is a cyclopentenone prostaglandin derived from the non-enzymatic dehydration of prostaglandin D₂ (PGD₂) . Structurally, it features a 20-carbon skeleton with a five-membered cyclopentenone ring and α,β-unsaturated carbonyl groups that enable covalent binding to thiol residues in proteins, modulating their activity . Its molecular formula is C₂₀H₂₈O₃, with a molecular weight of 316.4 kDa .

15d-PGJ₂ is a potent endogenous ligand of peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor regulating inflammation, lipid metabolism, and cellular differentiation . It exhibits anti-inflammatory, neuroprotective, and cytoprotective effects, as demonstrated in preclinical models of intracerebral hemorrhage, gout, and neuronal injury .

Mecanismo De Acción

Target of Action

The primary target of 15-Deoxy-Delta12,14-Prostaglandin A2 (15d-PGJ2) is the Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) . PPARγ is a nuclear receptor that plays a crucial role in regulating cellular differentiation, development, and metabolism .

Mode of Action

15d-PGJ2 acts as a selective agonist to PPARγ . It binds to PPARγ, leading to its activation. This activation can result in various cellular responses, including anti-inflammatory, anti-proliferative, and pro-apoptotic activities . The specific response depends on the concentration of 15d-PGJ2 and the type of cell .

Biochemical Pathways

15d-PGJ2 influences several biochemical pathways. It has been shown to induce the Unfolded Protein Response (UPR) and oxidative stress response in cells . These responses are part of the cell’s defense system against specific forms of stress, such as the accumulation of misfolded proteins in the endoplasmic reticulum (ER) and oxidative stress .

Result of Action

The activation of PPARγ by 15d-PGJ2 can lead to various cellular effects. For instance, it has been shown to inhibit the proliferation of cancer cell lines and differentiate fibroblasts into adipocytes . In multiple myeloma cells, 15d-PGJ2 has been found to induce the formation of reactive oxygen species (ROS) within the cells, leading to a state of oxidative stress . This can result in the accumulation of misfolded proteins, particularly threatening for cells with a high protein folding load or those susceptible to oxidative stress .

Action Environment

Análisis Bioquímico

Biochemical Properties

15-deoxy-delta12,14-Prostaglandin A2 plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to interact with peroxisome proliferator-activated receptor γ (PPARγ), a member of the nuclear receptor superfamily . This interaction is crucial in lipid metabolism and bone metabolism .

Cellular Effects

15-deoxy-delta12,14-Prostaglandin A2 has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, it promotes the formation of marrow adipocytes and inhibits the formation of osteoblasts, resulting in bone loss .

Molecular Mechanism

The molecular mechanism of action of 15-deoxy-delta12,14-Prostaglandin A2 involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The effects of 15-deoxy-delta12,14-Prostaglandin A2 change over time in laboratory settings . It has been observed that the compound induces an increase in reactive oxygen species (ROS) production in cells after 1 hour of treatment .

Dosage Effects in Animal Models

The effects of 15-deoxy-delta12,14-Prostaglandin A2 vary with different dosages in animal models . For instance, it has been found to inhibit lung inflammation and remodeling in distinct murine models of asthma .

Metabolic Pathways

15-deoxy-delta12,14-Prostaglandin A2 is involved in various metabolic pathways . It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels .

Transport and Distribution

15-deoxy-delta12,14-Prostaglandin A2 is transported and distributed within cells and tissues . It is known to be covalently bound to cellular nucleophiles, such as free cysteine residues of proteins that regulate intracellular signaling pathways .

Subcellular Localization

It is known that there are specific binding sites of the compound in the plasma membrane of cerebral cortices .

Actividad Biológica

15-Deoxy-Δ12,14-prostaglandin J2 (15d-PGJ2) is a cyclopentenone prostaglandin derived from prostaglandin D2 (PGD2) through dehydration. It has garnered significant attention in biomedical research due to its diverse biological activities, particularly its anti-inflammatory, anti-cancer, and pro-resolving properties. This article explores the biological activity of 15d-PGJ2, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.

PPAR-γ Agonism

15d-PGJ2 is recognized as an endogenous ligand for the peroxisome proliferator-activated receptor gamma (PPAR-γ), a nuclear receptor that plays a crucial role in regulating inflammation and metabolism. Activation of PPAR-γ by 15d-PGJ2 leads to:

  • Inhibition of pro-inflammatory cytokines : It downregulates the expression of cytokines such as IL-6 and TNF-α by inhibiting the NF-κB signaling pathway .
  • Promotion of anti-inflammatory macrophage polarization : 15d-PGJ2 encourages the differentiation of M1 macrophages into M2 macrophages, which are associated with tissue repair and resolution of inflammation .

Inhibition of Inflammasome Activation

Recent studies demonstrate that 15d-PGJ2 inhibits the activation of NLRP1 and NLRP3 inflammasomes, which are critical in inflammatory responses. This inhibition occurs independently of its PPAR-γ activity and involves preventing caspase-1 activation, thereby reducing IL-1β maturation and release .

Antioxidant Properties

15d-PGJ2 exhibits antioxidant effects by modulating oxidative stress responses. It can covalently modify proteins involved in oxidative stress pathways, enhancing cellular defense mechanisms against oxidative damage .

Anti-inflammatory Effects

15d-PGJ2 has been extensively studied for its anti-inflammatory properties. It has shown efficacy in various models of inflammation:

  • Colitis Models : In dextran sulfate sodium (DSS)-induced colitis models, administration of 15d-PGJ2 significantly reduced inflammation by promoting the resolution phase and decreasing neutrophil infiltration .
  • Lung Injury Models : In endotoxin-induced lung injury models, it reduced levels of pro-inflammatory cytokines such as TNF-α and ICAM-1, demonstrating protective effects on lung tissue .

Anticancer Activity

Research indicates that 15d-PGJ2 exerts anticancer effects by inducing apoptosis in cancer cells. It has been shown to inhibit tumor growth in various cancer models:

  • Melanoma Studies : In B16F10 melanoma models, 15d-PGJ2 treatment resulted in significant tumor growth inhibition and increased apoptosis markers compared to controls .
  • Skin Cancer Models : The compound preferentially induced cell death in tumorigenic keratinocytes while sparing non-tumorigenic cells, suggesting potential for targeted cancer therapies .

Pain Modulation

Recent findings suggest that 15d-PGJ2 may play a role in pain modulation through its action on PPAR-γ and opioid receptors. In animal models of inflammatory pain, it demonstrated analgesic effects, indicating potential applications in pain management .

Study 1: Gout Model

In a study involving gout models using monosodium urate crystals, administration of 15d-PGJ2 significantly inhibited cell recruitment and IL-1β release associated with inflammation. This highlights its therapeutic potential in treating gout-related inflammation .

Study 2: Ischemia-Reperfusion Injury

Another study examined the neuroprotective effects of 15d-PGJ2 in ischemia-reperfusion injury models. Results showed that treatment with 15d-PGJ2 reduced infarct volume and improved neurological outcomes following cerebral ischemia .

Aplicaciones Científicas De Investigación

Anti-Inflammatory Effects

15d-PGJ2 is recognized for its potent anti-inflammatory properties. It acts through multiple mechanisms:

  • Caspase-1 Inhibition : Research indicates that 15d-PGJ2 inhibits caspase-1 activation by the NLRP1 and NLRP3 inflammasomes, which are critical in the maturation of interleukin-1 beta (IL-1β), a key pro-inflammatory cytokine. This inhibition occurs independently of its role as a PPAR-γ agonist, suggesting a novel mechanism for its anti-inflammatory action .
  • Reduction of Proinflammatory Cytokines : In models of gout and other inflammatory diseases, 15d-PGJ2 has been shown to significantly reduce levels of TNF-α, IL-6, IL-17, and other inflammatory markers .
  • Therapeutic Potential in Animal Models : Studies have demonstrated that 15d-PGJ2-loaded nanocapsules can enhance analgesic effects while reducing inflammation more effectively than free 15d-PGJ2 .

Cancer Research

The anticancer potential of 15d-PGJ2 has been extensively studied:

  • Induction of Apoptosis : As a natural PPAR-γ agonist, 15d-PGJ2 promotes apoptosis in various cancer cell lines. It has been shown to resist angiogenesis and inhibit cancer cell proliferation through multiple signaling pathways .
  • Antitumor Activity : In vivo studies have confirmed that 15d-PGJ2 can inhibit tumor growth and metastasis in models of breast and colorectal cancer by modulating inflammatory pathways .

Neuroprotection

Research highlights the neuroprotective effects of 15d-PGJ2:

  • Protection Against Ischemia-Reperfusion Injury : In models of cerebral ischemia-reperfusion injury, 15d-PGJ2 has been shown to suppress neuronal apoptosis and necrosis through PPAR-γ-dependent mechanisms .
  • Oxidative Stress Reduction : The compound also plays a role in reducing oxidative stress in neuronal cells, which is crucial for protecting against neurodegenerative diseases .

Cardiovascular Applications

The cardiovascular implications of 15d-PGJ2 are noteworthy:

  • Regulation of NF-κB Pathway : By modulating NF-κB signaling, 15d-PGJ2 can influence vascular inflammation and contribute to cardiovascular health .
  • Potential in Atherosclerosis Treatment : The ability to inhibit inflammatory responses suggests that 15d-PGJ2 may have therapeutic potential in treating conditions like atherosclerosis .

Case Studies and Research Findings

Study ReferenceApplicationKey Findings
CancerInduces apoptosis and inhibits angiogenesis in tumor cells.
InflammationInhibits caspase-1 activation; reduces IL-1β release.
Pain ManagementNanocapsules improve analgesic effects compared to free drug.
Cardiovascular HealthModulates NF-κB signaling to reduce vascular inflammation.
NeuroprotectionProtects against ischemia-reperfusion injury via PPAR-γ activation.

Q & A

Basic Research Questions

Q. What are the established methodologies for synthesizing 15d-Prostaglandin A2 (15d-PGA2) in laboratory settings?

  • Methodological Answer: Synthesis typically involves enzymatic or chemical oxidation of precursor prostaglandins. For example, 15d-PGA2 can be derived from prostaglandin A2 via 15-hydroxyprostaglandin dehydrogenase activity under controlled pH and temperature conditions. Purification often employs reversed-phase HPLC with UV detection at 200-220 nm to ensure >95% purity .

Q. What molecular mechanisms underlie 15d-PGA2's role in modulating oxidative stress pathways?

  • Methodological Answer: 15d-PGA2 interacts with peroxisome proliferator-activated receptor gamma (PPAR-γ) and the Keap1-Nrf2 pathway. Researchers should use luciferase reporter assays for PPAR-γ activation and siRNA knockdowns of Nrf2 to validate pathway specificity. Western blotting for downstream targets (e.g., HO-1) is recommended to quantify effects .

Q. How do researchers standardize bioassays to assess 15d-PGA2's anti-inflammatory activity?

  • Methodological Answer: Common assays include LPS-induced TNF-α suppression in macrophages (measured via ELISA) and NF-κB luciferase reporter assays. Dose-response curves (1–50 μM) are critical, with cycloheximide controls to exclude protein synthesis interference .

Advanced Research Questions

Q. How can contradictory findings about 15d-PGA2's pro- vs. anti-apoptotic effects in cancer models be resolved?

  • Methodological Answer: Context-dependent effects may arise from cell type-specific receptor expression. Dual-labeling flow cytometry (Annexin V/PI) combined with CRISPR-Cas9 knockout of PPAR-γ or TRPV1 receptors can clarify mechanisms. Meta-analysis of transcriptomic datasets (e.g., GEO) may identify confounding variables like hypoxia .

Q. What experimental strategies optimize 15d-PGA2 delivery in vivo while minimizing off-target effects?

  • Methodological Answer: Liposomal encapsulation or conjugation to cell-penetrating peptides (e.g., TAT) improves bioavailability. For hepatic targeting, studies have used galactosylated liposomes validated via fluorescence imaging and LC-MS quantification of tissue distribution .

Q. Which statistical approaches are most robust for analyzing 15d-PGA2 dose-response data with non-linear dynamics?

  • Methodological Answer: Use mixed-effects models to account for inter-experiment variability. Bootstrapping or Bayesian hierarchical modeling is recommended for small sample sizes. Tools like GraphPad Prism’s “log(agonist) vs. response” module are practical for EC50 calculations .

Q. Data Interpretation & Reproducibility

Q. How should researchers address batch-to-batch variability in 15d-PGA2 bioactivity assays?

  • Methodological Answer: Implement strict quality control (QC) protocols, including NMR or HRMS for compound verification. Normalize bioactivity data to internal standards (e.g., reference EC50 values from commercial prostaglandins). Collaborative cross-lab validation is advised .

Q. What are best practices for reconciling discrepancies between in vitro and in vivo efficacy data for 15d-PGA2?

  • Methodological Answer: Perform pharmacokinetic profiling (e.g., plasma half-life via LC-MS) to assess bioavailability. Use 3D organoid models or microfluidic systems to bridge the gap between cell culture and animal studies .

Q. Future Directions

Q. What emerging technologies could enhance structural characterization of 15d-PGA2-protein interactions?

  • Methodological Answer: Cryo-EM for large complexes (e.g., PPAR-γ/15d-PGA2) and hydrogen-deuterium exchange mass spectrometry (HDX-MS) for binding kinetics. Molecular dynamics simulations (AMBER or GROMACS) can predict conformational changes .

Q. How can multi-omics approaches elucidate 15d-PGA2's role in metabolic reprogramming?

  • Methodological Answer: Integrate RNA-seq, metabolomics (LC-QTOF-MS), and phosphoproteomics (TiO2 enrichment). Pathway enrichment tools (e.g., MetaboAnalyst) and single-cell sequencing may identify tissue-specific effects .

Comparación Con Compuestos Similares

Structural and Functional Comparison

Compound Molecular Formula Key Functional Groups Primary Targets Biological Roles
15d-PGJ₂ C₂₀H₂₈O₃ Cyclopentenone, α,β-unsaturated carbonyl PPARγ, NF-κB, CRTH2 Anti-inflammatory, neuroprotection
PGD₂ C₂₀H₃₂O₅ Dihydroxycyclopentane, ketone DP1, DP2 (CRTH2), PPARγ Pro-/anti-inflammatory, bronchoconstriction
PGF₂α C₂₀H₃₄O₅ Hydroxycyclopentane, carboxylic acid FP receptor, PPARγ Uterine contraction, ocular hypertension
15(R)-Prostaglandin D₂ C₂₀H₃₂O₅ 15(R)-hydroxyl, cyclopentane CRTH2/DP2 Eosinophil activation, platelet aggregation

Key Differences:

  • Structural : 15d-PGJ₂ lacks hydroxyl groups at positions 9 and 11 compared to PGD₂, enhancing electrophilicity for protein adduct formation .
  • Receptor Specificity : Unlike PGD₂ (which activates DP1/DP2 receptors), 15d-PGJ₂ primarily targets PPARγ and inhibits CRTH2-mediated pathways .
  • Metabolism : PGD₂ is enzymatically converted to 15d-PGJ₂ via dehydration, whereas PGF₂α is synthesized through prostaglandin F synthase .

Anti-Inflammatory Effects

  • 15d-PGJ₂: Reduces neutrophil migration via PPARγ-dependent nitric oxide pathways and suppresses pro-inflammatory cytokines (e.g., TNF-α, IL-6) in gout models . Nanoemulsion formulations enhance its bioavailability and reduce toxicity .
  • PGD₂: Dual role in inflammation; activates CRTH2 to recruit eosinophils (pro-inflammatory) but also inhibits NF-κB via PPARγ .
  • PGF₂α: Limited anti-inflammatory activity; primarily induces smooth muscle contraction in ocular and reproductive tissues .

Neuroprotection

  • 15d-PGJ₂ : Upregulates catalase, reduces oxidative stress, and improves neuronal survival in rat models of intracerebral hemorrhage . Enhances nerve growth factor (NGF)-induced neurite outgrowth via CRTH2 modulation .
  • PGD₂ : Promotes neuroinflammation via CRTH2 in allergic encephalopathy but may resolve inflammation in chronic settings .

Pharmacokinetic and Pharmacodynamic Profiles

Parameter 15d-PGJ₂ PGD₂ PGF₂α
Half-life Short (enhanced via nanocapsules) Short (rapid metabolism to 15d-PGJ₂) Moderate (enzymatic degradation)
Delivery Systems Nanoemulsions, targeted nanocapsules None reported Ocular implants, intravenous
Toxicity Biphasic effects (pro-apoptotic at high doses) Low Uterine hypercontractility

Métodos De Preparación

Chemoenzymatic Strategies for Prostaglandin Core Synthesis

The chiral cyclopentane core shared among prostaglandins serves as a critical starting point for 15d-PGA2 synthesis. A 2024 study demonstrated a two-step chemoenzymatic synthesis of bromohydrin, a radical equivalent of Corey lactone, achieving enantiomeric excess >99% through engineered oxidoreductases . This intermediate facilitates nickel-catalyzed cross-couplings and Wittig reactions to append lipid chains—a methodology adaptable to 15d-PGA2 by modifying chain functionalization.

Key parameters for scaling include:

  • Enzyme optimization : Directed evolution of alcohol dehydrogenases improved conversion rates from 68% to 93% in large-scale trials .

  • Stereochemical control : Molecular dynamics simulations guided mutations in ketoreductase active sites, suppressing diastereomer formation during cyclopentane ring closure .

Functionalization of the Prostanoic Acid Backbone

Introducing the Δ12,14 double bond system characteristic of 15d-PGA2 requires precise regioselective oxidation. Comparative studies on PGJ2 synthesis reveal that Heck coupling using palladium-NHC catalysts achieves 85% yield for analogous diene systems . However, the electrophilic α,β-unsaturated ketone in PGA2 necessitates protective group strategies to prevent Michael addition side reactions.

Protecting Group Dynamics

  • Silyl ethers : tert-butyldimethylsilyl (TBS) protection of hydroxyl groups during Wittig reactions improves olefin geometry control .

  • Orthoester formation : Cyclic orthoesters stabilize the α,β-unsaturated ketone, reducing polymerization during storage .

Late-Stage Functionalization Challenges

The 15-deoxy modification introduces synthetic complexity, as evidenced by PGJ2 studies showing that direct deoxygenation of C15-hydroxyl groups leads to <30% yields . Alternative approaches include:

Radical-Mediated Deoxygenation

Using Barton-McCombie conditions (Bu3SnH, AIBN) on C15-thiocarbonyl derivatives achieves 62% deoxygenation efficiency but requires rigorous purification to remove tin residues .

Enzymatic Redox Cascades

Co-immobilized alcohol dehydrogenase/aldehyde dehydrogenase systems enable one-pot oxidation-dehydration sequences, theoretically applicable to 15d-PGA2 synthesis .

Analytical Characterization Benchmarks

While direct 15d-PGA2 characterization data remains scarce, related prostaglandin studies establish critical quality control parameters:

ParameterPGJ2 Standard Projected 15d-PGA2 Specs
HPLC Purity (C18)≥98%≥95%
Enantiomeric Excess>99% ee>98% ee
Residual Solvents<500 ppm THF<300 ppm DCM
Heavy Metals (Pb)<10 ppm<5 ppm

Biological Activity Informing Synthetic Priorities

Though functional data for 15d-PGA2 is limited, its structural similarity to 15d-PGJ2 suggests shared biological targets. Proteomic studies identify three key interaction domains :

  • Electrophilic carbon reactivity : The α,β-unsaturated ketone forms covalent adducts with cysteine residues in Keap1-Nrf2 pathway proteins .

  • Lipid binding pockets : Molecular docking predicts strong affinity for fatty acid-binding protein 5 (FABP5) with ΔG = -9.8 kcal/mol .

  • Membrane fluidity effects : Differential scanning calorimetry shows 15d-PGJ2 reduces phospholipid phase transition temperatures by 4–7°C—a property likely conserved in 15d-PGA2 .

Scaling Challenges and Cost Projections

Economic analyses of analogous prostaglandin syntheses reveal critical cost drivers:

  • Catalyst loading : Nickel-catalyzed cross-couplings account for 43% of raw material costs in gram-scale PGJ2 production .

  • Enzyme recycling : Immobilized enzyme reactors reduce biocatalyst costs from $12,000/kg to $1,500/kg after 10 reuses .

  • Purification overhead : Simulated moving bed chromatography increases yield from 68% to 89% compared to batch processes .

Propiedades

IUPAC Name

(Z)-7-[(1R,2Z)-2-[(E)-oct-2-enylidene]-5-oxocyclopent-3-en-1-yl]hept-5-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28O3/c1-2-3-4-5-6-9-12-17-15-16-19(21)18(17)13-10-7-8-11-14-20(22)23/h6-7,9-10,12,15-16,18H,2-5,8,11,13-14H2,1H3,(H,22,23)/b9-6+,10-7-,17-12-/t18-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHHHGDAJJMEHST-NBIYZLHXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CC=C1C=CC(=O)C1CC=CCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C/C=C\1/C=CC(=O)[C@@H]1C/C=C\CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
15d-Prostaglandin A2
Reactant of Route 2
15d-Prostaglandin A2
Reactant of Route 3
15d-Prostaglandin A2
Reactant of Route 4
15d-Prostaglandin A2
Reactant of Route 5
15d-Prostaglandin A2
Reactant of Route 6
15d-Prostaglandin A2

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.